molecular formula C9H5BrN2O4 B1484939 5-Bromo-2-cyano-4-nitrophenylacetic acid CAS No. 1805415-31-9

5-Bromo-2-cyano-4-nitrophenylacetic acid

Cat. No.: B1484939
CAS No.: 1805415-31-9
M. Wt: 285.05 g/mol
InChI Key: LMCRVBVNLHFTCE-UHFFFAOYSA-N
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Description

5-Bromo-2-cyano-4-nitrophenylacetic acid is a multifaceted organic compound characterized by the presence of bromine, cyano, and nitro functional groups attached to a phenyl ring, along with an acetic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-cyano-4-nitrobenzoic acid as the starting material.

  • Bromination: The nitrobenzoic acid undergoes bromination at the ortho-position to introduce the bromine atom, resulting in 5-bromo-2-cyano-4-nitrobenzoic acid.

  • Reduction: The carboxylic acid group is then reduced to an acetic acid group using reducing agents like lithium aluminium hydride (LiAlH4) or borane (BH3).

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure high yield and purity.

  • Purification: The final product is purified using crystallization or column chromatography to remove impurities.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can target the nitro group, converting it to an amine.

  • Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) for nitro group reduction.

  • Substitution: Aqueous ammonia (NH3) for nucleophilic substitution.

Major Products Formed:

  • Oxidation: 5-Bromo-2-cyano-4-nitrobenzoic acid.

  • Reduction: 5-Bromo-2-cyano-4-aminophenylacetic acid.

  • Substitution: 5-Amino-2-cyano-4-nitrophenylacetic acid.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of bromine and nitro groups with biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The bromine and nitro groups can influence the binding affinity and specificity of the compound to these targets, affecting biological pathways and cellular processes.

Comparison with Similar Compounds

  • 4-Bromo-2-cyano-5-nitrophenylacetic acid: Similar structure but different position of bromine and nitro groups.

  • 2-Bromo-4-cyano-5-nitrophenylacetic acid: Another positional isomer with different reactivity.

Uniqueness: The unique arrangement of functional groups in 5-Bromo-2-cyano-4-nitrophenylacetic acid provides distinct chemical and biological properties compared to its isomers, making it valuable for specific applications.

Properties

IUPAC Name

2-(5-bromo-2-cyano-4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-7-1-5(3-9(13)14)6(4-11)2-8(7)12(15)16/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCRVBVNLHFTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)[N+](=O)[O-])C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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